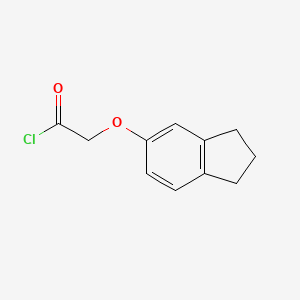
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains an acetyl chloride functional group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form (2,3-Dihydro-1H-inden-5-yloxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride involves the reactivity of the acetyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: A related compound with an indole structure.
1H-Inden-5-ol, 2,3-dihydro-: A precursor used in the synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride.
Uniqueness
This compound is unique due to its specific structure, which combines the indene ring with an acetyl chloride functional group. This combination provides distinct reactivity and applications compared to other similar compounds.
生物活性
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities.
The compound is characterized by an indene moiety linked to an acetyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11ClO2 |
| Molecular Weight | 210.66 g/mol |
| Appearance | Colorless liquid |
The biological activity of this compound primarily involves its ability to modulate enzyme activity. The compound can bind to specific enzymes or receptors, influencing their function and subsequently affecting various biological pathways.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation and neurodegenerative diseases. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition :
- Neuroprotective Effects :
- Antidiabetic Activity :
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound significantly reduced Aβ-induced cytotoxicity and improved cell viability through the inhibition of reactive oxygen species (ROS) production.
Case Study 2: Enzyme Kinetics Analysis
In a comparative study involving various compounds, this compound was found to be a non-competitive inhibitor of BuChE. Kinetic analysis revealed that the compound's inhibition constant (KI) was significantly lower than that of traditional inhibitors, highlighting its potential as a more effective therapeutic agent .
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAIEWMTIEPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














